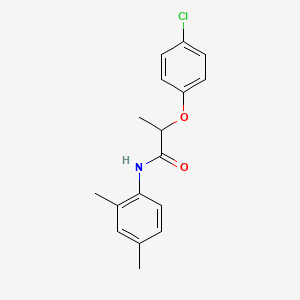![molecular formula C22H23F2N5O2 B14929249 [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B14929249.png)
[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-A]pyrimidine core, which is known for its biological activity, and a hexahydropyrrolo[1,2-A]pyrazine moiety, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-A]pyrimidine core through cyclization reactions involving appropriate precursors. The hexahydropyrrolo[1,2-A]pyrazine moiety is then introduced via nucleophilic substitution or addition reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its efficacy and safety as a potential treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and technologies. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- [7-(Trifluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
- [7-(Difluoromethyl)-5-(2-chlorophenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
Uniqueness
The uniqueness of [7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its difluoromethyl group, for example, enhances its stability and reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C22H23F2N5O2 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C22H23F2N5O2/c1-31-19-7-3-2-6-15(19)17-11-18(20(23)24)29-21(26-17)16(12-25-29)22(30)28-10-9-27-8-4-5-14(27)13-28/h2-3,6-7,11-12,14,20H,4-5,8-10,13H2,1H3 |
Clave InChI |
SITOLYYNTFRUSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN5CCCC5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929167.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929181.png)

![Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14929189.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14929194.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929198.png)

![ethyl 1-(3-bromophenyl)-5-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B14929215.png)
![(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide](/img/structure/B14929218.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14929225.png)
![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929229.png)

![2,2-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylcyclopropanecarboxamide](/img/structure/B14929239.png)
